3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride
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Overview
Description
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. It is characterized by its molecular formula C5H13BrClNO and a molecular weight of 218.52 g/mol.
Preparation Methods
The synthesis of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromo-2-methoxypropane with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield corresponding alcohols and amines.
Scientific Research Applications
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride can be compared with similar compounds such as:
2-Bromo-1-methoxy-3-nitrobenzene: Another brominated compound with different functional groups and applications.
(S)-(+)-3-Bromo-2-methyl-1-propanol: A related compound used in the synthesis of various organic molecules.
®-(-)-3-Bromo-2-methyl-1-propanol: Similar to the (S)-enantiomer but with different stereochemistry and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-bromo-2-methoxy-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO.ClH/c1-5(3-6,4-7)8-2;/h3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFGFRHIIUPERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CBr)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.52 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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